
1-(4-BroMo-3-fluorophenyl)ethanone
Overview
Description
1-(4-Bromo-3-fluorophenyl)ethanone is an organic compound with the molecular formula C8H6BrFO. It is a colorless liquid with a characteristic odor. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-fluorophenyl)ethanone can be synthesized through several methods. One common method involves the bromination of 1-(3-fluorophenyl)ethanone using bromine in the presence of a catalyst. Another method involves the reaction of 4-bromo-3-fluorobenzene with ethyl acetate in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used.
Major Products Formed:
Oxidation: Formation of 4-bromo-3-fluorobenzoic acid.
Reduction: Formation of 1-(4-bromo-3-fluorophenyl)ethanol.
Substitution: Formation of various substituted ethanones depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-(4-Bromo-3-fluorophenyl)ethanone serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological activity. For example, it has been utilized in the synthesis of compounds that inhibit fatty acid amide hydrolase (FAAH), a target for pain relief medications . The ability to modify its structure makes it a valuable compound for structure-activity relationship (SAR) studies in drug development.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound is employed as a building block for creating more complex molecules. Its reactivity allows it to participate in various chemical reactions such as nucleophilic substitutions and carbonyl chemistry. Researchers have reported its use in synthesizing diverse organic compounds through methodologies like the Weinreb amide reaction, which simplifies the formation of α-halo ketones .
Material Science
The compound's unique properties also lend themselves to applications in material science. It can be incorporated into polymer matrices or used as a precursor for functional materials that exhibit specific electronic or optical properties. Research has indicated potential uses in the development of sensors or electronic devices due to its electronic characteristics derived from the bromine and fluorine substituents .
A notable study focused on synthesizing derivatives of this compound to evaluate their biological activities against certain cancer cell lines. The derivatives were modified at the carbonyl position, leading to compounds that exhibited significant cytotoxicity against breast cancer cells. The study highlighted how structural modifications could enhance therapeutic efficacy while maintaining favorable pharmacokinetic profiles .
Case Study 2: Environmental Applications
Another research effort investigated the environmental degradation pathways of this compound in aquatic systems. The findings revealed that under UV irradiation, the compound could undergo photodegradation, producing less harmful byproducts. This property suggests potential applications in environmental remediation strategies where such compounds are prevalent .
Mechanism of Action
1-(4-Bromo-3-fluorophenyl)ethanone can be compared with other similar compounds, such as:
- 1-(4-Bromo-2-fluorophenyl)ethanone
- 1-(4-Bromo-3-chlorophenyl)ethanone
- 1-(4-Bromo-3-methylphenyl)ethanone
Uniqueness: The presence of both bromine and fluorine atoms on the phenyl ring of this compound makes it unique. This combination of substituents can influence its reactivity and the types of reactions it undergoes, as well as its biological activity .
Comparison with Similar Compounds
- 1-(4-Bromo-2-fluorophenyl)ethanone: Similar structure but with the fluorine atom in a different position.
- 1-(4-Bromo-3-chlorophenyl)ethanone: Similar structure but with a chlorine atom instead of fluorine.
- 1-(4-Bromo-3-methylphenyl)ethanone: Similar structure but with a methyl group instead of fluorine .
Biological Activity
1-(4-Bromo-3-fluorophenyl)ethanone, also known as 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride, is an organic compound with significant biological activities. This compound is characterized by the presence of both bromine and fluorine substituents on its aromatic ring, which enhances its reactivity and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including research findings, case studies, and relevant data.
- Molecular Formula : C8H8BrClFNO
- Molecular Weight : 268.51 g/mol
- CAS Number : 1260679-52-4
The structure of this compound features a central ethanone moiety attached to a substituted phenyl group, with the electron-withdrawing effects of the bromine and fluorine atoms significantly influencing its chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological molecules, including enzymes and receptors. The compound may alter enzyme activity or receptor binding, leading to various physiological effects.
Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their signaling pathways.
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer therapy. For instance, it has been shown to exhibit inhibitory effects on mutant isocitrate dehydrogenase (IDH) proteins, which are implicated in several cancer types such as gliomas and acute myeloid leukemia (AML) .
Case Study: IDH Inhibition
A study demonstrated that compounds similar to this compound effectively inhibited mutant IDH activity, resulting in decreased levels of 2-hydroxyglutarate (2-HG), a metabolite associated with tumorigenesis .
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. Its ability to modulate neurotransmitter systems could offer therapeutic benefits for neurodegenerative diseases.
Table 1: Biological Activities of this compound
Activity Type | Description | Reference |
---|---|---|
Enzyme Inhibition | Inhibits mutant IDH proteins | |
Antitumor Activity | Reduces tumor growth in preclinical models | |
Neuroprotection | Modulates neurotransmitter systems |
Synthesis and Applications
The synthesis of this compound typically involves reactions between 4-bromo-3-fluoroacetophenone and amines under controlled conditions. This compound serves as an intermediate in the synthesis of other bioactive molecules and has applications in drug development due to its unique structural features .
Toxicology Studies
Preliminary toxicological assessments indicate that while this compound exhibits promising biological activities, further studies are necessary to evaluate its safety profile comprehensively.
Q & A
Basic Questions
Q. What are the common synthetic routes for 1-(4-Bromo-3-fluorophenyl)ethanone?
The compound is typically synthesized via Friedel-Crafts acylation , where a bromo-fluoro-substituted benzaldehyde derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, 4-bromo-3-fluorobenzaldehyde can be acylated under anhydrous conditions to introduce the ethanone group . Alternative methods include oxidation of prochiral alcohols using KMnO₄ or CrO₃ under controlled acidic conditions, though yields may vary depending on steric and electronic effects of substituents .
Key Considerations :
- Catalyst selection (AlCl₃ vs. FeCl₃) impacts reaction efficiency.
- Solvent choice (e.g., dichloromethane or CS₂) affects reaction kinetics.
Q. How is this compound characterized structurally?
Primary Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions via chemical shifts (e.g., fluorine-induced deshielding at C-3 and bromine at C-4) .
- X-ray Crystallography : Single-crystal analysis using SHELX software refines bond lengths and angles. For example, C=O bond lengths typically range 1.21–1.23 Å, and halogen substituents influence packing motifs .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 231.96 for C₈H₆BrFO) .
Q. What are the typical reactions of this compound in organic synthesis?
- Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol (1-(4-bromo-3-fluorophenyl)ethanol), useful in chiral intermediate synthesis .
- Nucleophilic Substitution : The bromine atom undergoes Suzuki-Miyaura cross-coupling with arylboronic acids to form biaryl derivatives, facilitated by Pd(PPh₃)₄ and base (e.g., K₂CO₃) .
- Halogen Exchange : Fluorine can be replaced via SNAr reactions under basic conditions (e.g., KF in DMF) .
Advanced Research Questions
Q. How can contradictions in reported reaction yields for halogen-substituted acetophenones be resolved?
Discrepancies often arise from competing reaction pathways (e.g., over-oxidation or dehalogenation). For example:
- Cross-Coupling vs. Friedel-Crafts : Palladium-catalyzed methods (Suzuki) may offer higher regioselectivity but require rigorous exclusion of moisture, whereas Friedel-Crafts acylation is moisture-tolerant but less selective .
- Optimization Strategy : Use design of experiments (DoE) to vary catalyst loading, temperature, and solvent polarity. For instance, Pd(OAc)₂ with SPhos ligand in THF at 80°C improves coupling efficiency .
Data Comparison :
Method | Yield Range | Key Limitation |
---|---|---|
Friedel-Crafts | 45–65% | Byproduct formation |
Suzuki Cross-Coupling | 70–85% | Sensitivity to O₂/H₂O |
Q. How do hydrogen-bonding patterns influence the crystal packing of halogenated acetophenones?
Fluorine and bromine substituents direct supramolecular assembly via halogen bonding (C–Br⋯O=C) and weak hydrogen bonds (C–H⋯F). For this compound:
- Graph Set Analysis : Etter’s notation reveals R₂²(8) motifs from C–H⋯O interactions and C–Br⋯π contacts (3.5–3.7 Å) .
- Thermodynamic Stability : Fluorine’s electronegativity enhances dipole interactions, lowering melting points (e.g., 55–58°C for bromo-fluoro derivatives vs. 60–65°C for non-fluorinated analogs) .
Q. What strategies mitigate steric hindrance in derivatizing this compound?
- Protection/Deprotection : Temporarily protect the ketone as a ketal (e.g., ethylene glycol/H⁺) before functionalizing the aromatic ring .
- Microwave-Assisted Synthesis : Accelerates reaction kinetics for bulky substituents (e.g., 100°C, 20 min vs. 6 hrs conventional heating) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state geometries to optimize reaction conditions .
Q. Methodological Notes
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTWSAITPPCBHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628540 | |
Record name | 1-(4-Bromo-3-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304445-49-6 | |
Record name | 1-(4-Bromo-3-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-bromo-3-fluorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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